Cas no 5667-88-9 (2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol)

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol structure
5667-88-9 structure
Product Name:2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
CAS No:5667-88-9
MF:C10H9F3N2O
MW:230.186472654343
CID:1599299
PubChem ID:741501
Update Time:2025-04-21

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
    • 1H-benzimidazole-1-ethanol, 2-(trifluoromethyl)-
    • 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-ethanol
    • 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
    • SR-01000485838-1
    • HMS2474P15
    • 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
    • 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
    • 116040-98-3
    • AB00092645-01
    • 7R-1374
    • 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethanol, AldrichCPR
    • SMR000116201
    • STK386154
    • Bionet2_001529
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanol
    • CS-0316642
    • MLS000525727
    • DTXSID20972119
    • AG-690/11241076
    • SCHEMBL12968163
    • HMS1368G10
    • CHEMBL1500345
    • SR-01000485838
    • 2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol
    • AKOS000541987
    • 2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANOL
    • 5667-88-9
    • MFCD01017153
    • YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • N-Hydroxyethyl-2-trifluoromethylbenzoimidazole
    • Inchi: 1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
    • InChI Key: YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1CCO)(F)F

Computed Properties

  • Exact Mass: 230.06677
  • Monoisotopic Mass: 230.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD